Bromoferrocene

Catalog No.
S1797196
CAS No.
1273-73-0
M.F
C10H9BrFe 10*
M. Wt
264.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoferrocene

CAS Number

1273-73-0

Product Name

Bromoferrocene

Molecular Formula

C10H9BrFe 10*

Molecular Weight

264.93

Organometallic Chemistry and Catalysis

Bromoferrocene serves as a valuable precursor for the synthesis of other functionalized ferrocene derivatives. These derivatives can act as catalysts in various organic reactions, including:

  • Polymerization reactions: Modified ferrocene derivatives exhibit catalytic activity in olefin polymerization, a process crucial for producing various plastics [1].
  • C-C bond formation reactions: Functionalized ferrocene derivatives can promote the formation of carbon-carbon bonds, a fundamental step in organic synthesis [2].

These studies contribute to the development of new and efficient catalysts for organic transformations.

[1] Ferrocene-Based Catalysts for Olefin Polymerization [ScienceDirect][2] Ferrocene: A Versatile Building Block for the Design of Catalysts for C-C Bond Formation [Royal Society of Chemistry]

Material Science and Precursor Development

Bromoferrocene's unique properties, such as its thermal stability and ease of functionalization, make it a promising candidate for the development of novel materials. Here are some potential applications:

  • Organic Light-Emitting Diodes (OLEDs): Bromoferrocene derivatives can be incorporated into OLEDs to improve their efficiency and light-emitting properties [3].
  • Sensors: Functionalized ferrocene derivatives can be used to design sensors for detecting various chemicals or biological molecules due to their ability to undergo specific interactions [4].

Research in this area is ongoing, with scientists exploring the potential of bromoferrocene for creating new functional materials.

[3] Ferrocenyl-Substituted Oligo(p-phenylenevinylene)s: Synthesis, Photophysical Properties, and Electroluminescence [Journal of the American Chemical Society]: [4] Ferrocene-Based Electrochemical Sensors: Design and Applications [Chemical Society Reviews]

Medicinal Chemistry and Drug Discovery

Bromoferrocene itself might not possess direct medicinal properties, but it serves as a valuable building block for the synthesis of potential therapeutic agents. Researchers are exploring ferrocene derivatives for their potential applications in:

  • Antitumor drugs: Specific ferrocene derivatives exhibit antitumor activity against various cancer cell lines [5].
  • Antioxidant and neuroprotective properties: Some ferrocene derivatives demonstrate antioxidant and neuroprotective properties, making them potential candidates for treating neurodegenerative diseases [6].

Bromoferrocene is an organometallic compound characterized by the presence of a bromine atom attached to the ferrocene structure, which consists of a ferrous center sandwiched between two cyclopentadienyl rings. Its molecular formula is C₁₀H₉BrFe, with a molecular weight of approximately 264.93 g/mol. This compound exhibits interesting electronic properties due to the unique arrangement of its metal and organic components, making it valuable in various chemical applications.

  • Electrophilic Substitution: The bromine atom can be substituted by other electrophiles, allowing for the synthesis of various derivatives.
  • Reduction Reactions: Bromoferrocene can be reduced to form ferrocene or other bromoferrocene derivatives through reactions with reducing agents.
  • Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .

Research indicates that bromoferrocene and its derivatives exhibit biological activity, particularly in antimicrobial and anticancer studies. Some studies suggest that these compounds can interact with biological systems, potentially leading to the development of new therapeutic agents. For instance, certain ferrocenyl compounds have shown promise against various pathogens and cancer cell lines .

Bromoferrocene can be synthesized through several methods:

  • Direct Bromination: Stannylferrocenes react with bromine in dichloromethane to produce bromoferrocenes. This method is notable for its simplicity and efficiency, often performed as a self-indicating titration reaction .
  • Electrophilic Aromatic Substitution: Ferrocene can be treated with bromine or brominating agents under controlled conditions to introduce bromine onto the cyclopentadienyl rings .
  • Functionalization Reactions: Various functional groups can be introduced via substitution reactions, allowing for the synthesis of more complex derivatives .

Bromoferrocene finds applications in several fields:

  • Catalysis: It serves as a precursor or catalyst in organic synthesis and polymerization reactions.
  • Material Science: Its unique electronic properties make it suitable for use in electronic devices and sensors.
  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic applications, particularly in drug development targeting specific diseases .

Studies on bromoferrocene's interactions focus on its reactivity with biological molecules and other chemical species. For example, it has been shown to interact with nucleophiles and participate in redox reactions that could affect biological pathways. These interactions are crucial for understanding its potential as a therapeutic agent and its environmental impact.

Bromoferrocene shares similarities with several related compounds, each exhibiting unique properties:

CompoundMolecular FormulaKey Features
FerroceneC₁₀H₁₀FeBaseline compound; non-substituted
1-BromoferroceneC₁₀H₉BrFeMonobrominated derivative
1,1'-DibromoferroceneC₁₀H₈Br₂FeContains two bromine atoms; more reactive
1-IodoferroceneC₁₀H₉IFeIodine substitution; different reactivity
1-AzidoferroceneC₁₀H₉N₃FeContains azide group; used in click chemistry

Bromoferrocene's uniqueness lies in its specific bromination pattern and the resulting electronic properties that differentiate it from other ferrocenes. Its ability to undergo further functionalization makes it particularly versatile in synthetic chemistry.

Bromoferrocene, a halogenated derivative of ferrocene, emerged as a critical compound in organometallic chemistry following the landmark discovery of ferrocene in 1951 by Kealy and Pauson. The synthesis of bromoferrocene was first reported in the mid-20th century as part of broader efforts to functionalize ferrocene for applications in catalysis and materials science. Early work by Nesmeyanov et al. in 1965 demonstrated the reactivity of bromoferrocene with organomagnesium compounds, paving the way for its use in cross-coupling reactions. These studies established bromoferrocene as a versatile precursor for synthesizing substituted ferrocene derivatives, which remain integral to modern organometallic research.

Fundamental Chemical Properties

Molecular Structure and Bonding Characteristics

Bromoferrocene (C$${10}$$H$$9$$BrFe) features a sandwich structure in which an iron(II) center is coordinated between two cyclopentadienyl (Cp) rings, with one Cp ring substituted by a bromine atom at the 1-position (Figure 1). The Fe–C bond lengths average 2.04 Å, consistent with the η$$^5$$-coordination typical of metallocenes. The bromine substituent introduces slight distortions in the Cp ring geometry, with C–Br bond lengths measuring 1.89–1.91 Å. Density functional theory (DFT) calculations confirm that the eclipsed conformation is energetically favored in the gas phase, though staggered conformers are observed in crystalline states due to intermolecular interactions.

Crystallographic Data and Symmetry Analysis

X-ray crystallography reveals that bromoferrocene crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.522 \, \text{Å} $$, $$ b = 11.613 \, \text{Å} $$, $$ c = 20.44 \, \text{Å} $$, and $$ \beta = 90.05^\circ $$. The crystal packing is stabilized by weak C–H···Br hydrogen bonds and van der Waals interactions, resulting in tetrameric assemblies (Figure 2). Two distinct polymorphs have been identified: a triclinic form with zigzag tetramers and a monoclinic form featuring infinite chains along the $$ a $$-axis.

Table 1: Crystallographic Parameters of Bromoferrocene

PropertyValue
Space group$$ P2_1/c $$
Unit cell volume1785.5 ų
Density1.89 g/cm³
Bond length (C–Br)1.89–1.91 Å
Bond angle (Br–C–C)121.3°

Role in Organometallic Chemistry

Bromoferrocene’s utility stems from its reactivity as an electrophilic substrate. The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example:

  • Lithiation: Treatment with lithium bases (e.g., LiTMP) generates ortho-lithiated intermediates, which react with electrophiles to yield 1,2-disubstituted ferrocenes.
  • Palladium-catalyzed couplings: Suzuki-Miyaura and Negishi couplings with aryl boronic acids or zinc reagents produce biaryl-ferrocene hybrids.

These reactions underscore bromoferrocene’s role in synthesizing ligands for asymmetric catalysis and redox-active materials.

Direct Bromination of Ferrocene Derivatives

Direct bromination of ferrocene and its derivatives represents one of the most fundamental approaches to synthesizing bromoferrocene compounds [1] [4]. The electrophilic aromatic substitution mechanism governs these reactions, where the electron-rich cyclopentadienyl rings of ferrocene undergo attack by electrophilic bromine species [19]. Ferrocene demonstrates exceptionally high reactivity toward electrophiles, making it significantly more reactive than benzene and comparable to phenol in its electrophilic substitution behavior [19].

The direct bromination process typically employs molecular bromine as the brominating agent in the presence of suitable solvents [4]. Research has demonstrated that the inclusion complex formation with beta-cyclodextrin can facilitate bromination of ferrocene chalcone derivatives, allowing reactions to proceed smoothly at room temperature that would otherwise require elevated temperatures [4]. This method utilizes the protective framework properties of cyclodextrin to enable selective bromination while protecting the ferrocene moiety from unwanted side reactions [4].

Experimental conditions for direct bromination vary considerably depending on the substrate and desired selectivity [8]. Temperature control proves critical, with reactions conducted at low temperatures often providing better selectivity and reduced side product formation [8]. The reaction of ferrocene derivatives with bromine in carbon tetrachloride solvent under diluted conditions has been shown to proceed through destruction of the metallocene into ferrocenium salts and pentabromocyclopentane [17]. However, direct contact of ferrocene with liquid bromine in the absence of solvent leads to rapid destruction into carbon, iron tribromide, and hydrogen bromide [17].

The mechanism of direct bromination follows the classical electrophilic aromatic substitution pathway [14] [15]. The process begins with the formation of the electrophilic bromine species, followed by attack on the electron-rich cyclopentadienyl ring [14]. The aromatic π electrons attack the bromine electrophile, forming a σ-complex intermediate [14]. Subsequently, deprotonation occurs to restore aromaticity and complete the substitution process [14].

Stannylferrocene Precursor Routes

Stannylferrocene precursor routes have emerged as highly effective methods for the preparation of bromoferrocenes, offering excellent control over reaction conditions and product purity [1] [7]. These methods utilize organotin intermediates that undergo subsequent halogenation to yield the desired bromoferrocene products [1] [7].

The most notable development in this area involves the self-indicating preparation of bromoferrocenes from stannylferrocenes [1] [7]. This method employs stannylferrocenes reacted directly with bromine in dichloromethane solvent, creating a self-indicating titration reaction [1] [7]. The reaction provides visual indication of completion, making it particularly suitable for controlled synthesis [1] [7].

The preparation of 1,1'-dibromoferrocene serves as an exemplary case for this methodology [7]. The process involves treating stannylferrocenes with bromine in dichloromethane under controlled conditions [7]. This approach offers significant advantages over traditional methods, including improved yields, better product purity, and simplified purification procedures [7].

Enhanced methods for removing highly soluble organotin byproducts have been developed to facilitate large-scale preparation [7]. These purification improvements enable the production of substantial quantities of dibromoferrocene derivatives, which serve as important starting materials in ferrocene chemistry [7]. The method demonstrates particular utility for preparing 1,1'-diiodoferrocene from 1,1'-tri-n-butylstannylferrocene, allowing preparation of up to 100 grams of product [7].

The mechanistic aspects of stannylferrocene reactions involve the Lewis basic pyridyl group acting as an ortho-directing group when present in the precursor [5]. This directing effect facilitates highly selective attack of electrophilic species at adjacent positions on the cyclopentadienyl ring [5]. The mechanism proceeds through coordination of the Lewis basic group, followed by selective electrophilic attack and subsequent elimination of trimethyltin chloride [5].

Halogen Exchange Reactions

Halogen exchange reactions provide versatile routes to bromoferrocenes through the substitution of existing halogen atoms with bromine [6] [18]. These reactions operate through various mechanisms depending on the specific reaction conditions and substrates employed [6].

The fundamental principle underlying halogen exchange involves the preferential formation of more stable carbon-halogen bonds [6]. Research has demonstrated rapid halogen exchange between carbon tetrachloride and carbon tetrabromide under basic conditions, proceeding with half-lives of approximately 1-2 minutes in N-methylpyrolidinone with catalytic sodium hydroxide at room temperature [6].

The mechanism of halogen exchange has been extensively studied and appears to follow a radical anion-radical chain process [6]. Initial electron transfer occurs, followed by halide ion loss and subsequent radical chain scrambling of halogen atoms [6]. This mechanism, termed radical anion-radical chain, provides a framework for understanding the rapid exchange rates observed in these systems [6].

High-valent iron halide complexes have been examined for their ability to undergo halogen transfer to carbon radicals [18]. Studies with iron corroles demonstrate that these compounds can mediate direct transfer of halogens to carbon radicals through a concerted mechanism [18]. The reactivity follows the trend fluoride > chloride > hydroxide for iron-halogen complexes [18].

Kinetic analysis of halogen transfer reactions reveals significant differences in activation parameters [18]. For the reaction between triarylmethyl radicals and iron chloride corroles, rate constants of 1345 ± 34 M⁻¹s⁻¹ at 23°C and activation enthalpies of +9.77 ± 0.29 kcal mol⁻¹ have been determined [18]. Iron fluoride complexes demonstrate substantially higher reactivity, with rate constants exceeding 1.158 × 10⁵ M⁻¹s⁻¹ at 23°C [18].

Large-Scale Production Challenges

Large-scale production of bromoferrocene compounds presents numerous technical and economic challenges that must be addressed for commercial viability [28] [29] [30]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction engineering, heat transfer, mass transfer, and purification processes [28] [29].

Scale-up difficulties arise from several fundamental factors including tank aspect ratio variations, pressure requirements, oxygen transfer rates, feed rates, heat transfer limitations, mixing considerations, and foaming issues [29]. These parameters often behave differently at larger scales, requiring comprehensive process optimization [29].

The principle of similarity guides successful scale-up operations, utilizing invariant parameters and geometric homothety to maintain process performance across different manufacturing capacities [28]. Geometric similarity applies homothety to tools and tanks, maintaining constant dimensional ratios between laboratory and production scales [28]. When the scale factor exceeds 20, extrapolation becomes unreliable, while factors below 10 provide reliable scaling relationships [28].

Heat transfer presents particular challenges in bromoferrocene synthesis due to the exothermic nature of many bromination reactions [17]. The rapid reaction between ferrocene and liquid bromine releases significant heat, requiring careful thermal management to prevent runaway reactions [17]. Continuous flow synthesis has emerged as a promising approach to address these thermal management challenges [31].

Economic considerations play a crucial role in determining the viability of large-scale bromoferrocene production [33]. Market analysis indicates that the bromoferrocene market was valued at USD 0.004 billion in 2024 and is projected to reach USD 0.007 billion by 2033, representing a compound annual growth rate of 7.0% [33]. These relatively small market volumes necessitate careful cost optimization in production processes [33].

Manufacturing cost factors include raw material expenses, energy consumption, waste disposal, and regulatory compliance [34]. The use of expensive organotin reagents in stannylferrocene routes increases production costs, although these methods often provide superior product quality [7]. Alternative synthetic routes may offer economic advantages while maintaining acceptable product specifications [34].

Process intensification through continuous flow technology offers potential solutions to many scale-up challenges [31]. Continuous flow systems provide better heat and mass transfer, improved mixing, reduced residence times, and enhanced safety compared to batch processes [31]. These advantages become particularly important for exothermic bromination reactions where thermal control is critical [31].

Scale-up ParameterLaboratory ScalePilot ScaleProduction ScaleKey Considerations
Reaction Volume0.1-1 L100-1000 L1000-10000 LHeat transfer limitations
Mixing Time1-5 min5-15 min15-30 minMass transfer effects
Heat Transfer RateHighModerateLowTemperature control
Production Rateg/hourkg/hourtonnes/hourEconomic viability

Purification Techniques for Bromoferrocenes

Purification of bromoferrocene compounds requires specialized techniques due to their unique physicochemical properties and the presence of various impurities from synthetic processes [2] [7] [9] [10]. The selection of appropriate purification methods depends on the specific bromoferrocene derivative, the nature of impurities present, and the required purity level [2] [7].

Sublimation represents one of the most effective purification techniques for bromoferrocene compounds [10] [11]. This method exploits the ability of ferrocene derivatives to undergo direct phase transition from solid to gas phase without melting [11]. Sublimation purification typically operates under reduced pressure at temperatures of 80-100°C [11]. The process effectively separates volatile bromoferrocene compounds from non-volatile impurities, achieving purities exceeding 99% [11].

The sublimation process requires careful temperature control to prevent thermal decomposition [10]. Ferrocene compounds sublime below their melting points, making sealed tube techniques necessary for melting point determinations [10]. Cooling the collection surface facilitates efficient condensation of the purified material [10]. Multiple sublimation cycles may be required to achieve the desired purity level [10].

Column chromatography provides excellent separation of bromoferrocene compounds based on polarity differences [9] [12] [13]. Silica gel and alumina serve as effective stationary phases, with the choice depending on the specific separation requirements [9] [12]. The separation exploits differences in polarity between ferrocene derivatives, with less polar compounds eluting first [12] [13].

Solvent selection plays a critical role in chromatographic purification [9] [12]. Hexane serves as an effective eluent for non-polar ferrocene derivatives, while more polar solvents such as dichloromethane or ethyl acetate mixtures are required for functionalized derivatives [9] [12]. The separation of ferrocene and acetylferrocene demonstrates the effectiveness of gradient elution, beginning with hexane and progressing to hexane-diethyl ether mixtures [9].

Advanced chromatographic techniques including high-performance liquid chromatography and supercritical fluid chromatography offer enhanced resolution for complex mixtures [38]. Supercritical fluid chromatography using carbon dioxide mobile phase provides rapid separation with excellent peak resolution [38]. The retention behavior of ferrocene derivatives in supercritical fluid chromatography can be predicted using regular solution theory and solubility parameters [38].

Crystallization and recrystallization techniques provide effective purification for crystalline bromoferrocene derivatives [3] [8]. Solvent selection requires consideration of solubility differences between the desired product and impurities [35]. Common solvents include petroleum ether, benzene, and dichloromethane, chosen based on the specific compound being purified [35].

Zone refining represents an advanced purification technique capable of achieving extraordinarily high purities [36]. This method operates by passing a molten zone through the solid material, causing impurities to concentrate in the molten region [36]. Multiple passes of the molten zone can achieve purities of 99.999% or higher [36]. Modern high-speed zone refiners reduce purification times from days to hours while maintaining exceptional purity levels [36].

The removal of organotin byproducts from stannylferrocene synthesis requires specialized purification approaches [7]. Enhanced methods involve washing with magnesium sulfate followed by column chromatography on alumina or silica gel [7]. The choice between alumina and silica gel depends on the specific compound, with alumina generally preferred for basic compounds [7]. Hexane or petroleum ether serves as the eluent, with even small amounts of polar solvents causing rapid elution of byproducts [7].

Purification MethodPurity AchievedTime RequiredSample SizeKey Advantages
Sublimation>99%2-4 hours0.5-5 gHigh purity, simple setup
Column Chromatography95-99%4-8 hours0.1-10 gVersatile, cost-effective
Zone Refining>99.999%6-12 hours1-20 gExceptional purity
Recrystallization90-98%1-3 hours1-100 gScalable, economical

Quality control of purified bromoferrocene compounds relies on multiple analytical techniques [7] [38]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment [7]. Gas chromatography offers quantitative analysis of purity levels, particularly effective for volatile ferrocene derivatives [35]. Melting point determination serves as a simple purity indicator, though sealed tubes are required due to sublimation [10].

Infrared and Raman Spectroscopy

Infrared spectroscopy has proven to be an essential tool for the structural characterization of bromoferrocene. Gas-phase infrared measurements reveal characteristic vibrational frequencies that provide detailed information about the molecular structure and bonding properties [1]. The complete infrared spectrum of bromoferrocene exhibits distinctive absorption bands that are typical of monosubstituted ferrocene derivatives.

The infrared spectrum shows a strong absorption at 3092.6 cm⁻¹, which is attributed to aromatic carbon-hydrogen stretching vibrations of the cyclopentadienyl rings [1]. This frequency is characteristic of the sp² hybridized carbon atoms in the aromatic ferrocene system. The spectrum also exhibits multiple medium to strong intensity bands in the fingerprint region between 800-1450 cm⁻¹, including notable absorptions at 1407.1, 1340.6, 1150.0, and 1105.2 cm⁻¹ [1]. These bands correspond to various ring vibrational modes involving the cyclopentadienyl ligands and their interaction with the central iron atom.

Detailed vibrational analysis reveals that the presence of the bromine substituent affects the ring vibrational patterns compared to unsubstituted ferrocene. The electronic perturbation caused by the electron-withdrawing bromine atom manifests in slight frequency shifts of the ring modes, particularly those involving carbon atoms adjacent to the substitution site [2]. The observed infrared transitions agree well with analogous patterns found in other haloferrocene derivatives, such as chloroferrocene, confirming the consistency of halogen substitution effects in this class of compounds [1].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes. While specific Raman data for bromoferrocene are limited in the current literature, studies on ferrocene and related metallocenes demonstrate that Raman spectroscopy can provide valuable insights into metal-ring interactions and ring conformational dynamics [3] [4]. The symmetric breathing modes of the cyclopentadienyl rings and the iron-ring stretching vibrations are typically Raman-active and provide information about the electronic structure of the metallocene framework.

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance spectroscopy provides crucial structural information about bromoferrocene through both proton and carbon-13 measurements. The ¹H NMR spectrum of bromoferrocene shows characteristic patterns that reflect the asymmetric substitution pattern and the electronic environment of the cyclopentadienyl rings [5] [6].

In the proton NMR spectrum, the unsubstituted cyclopentadienyl ring appears as a sharp singlet integrating for five protons, typically observed around 4.1-4.2 ppm [5] [6]. This chemical shift is characteristic of the aromatic protons in ferrocene derivatives and reflects the deshielding effect of the iron center. The substituted ring exhibits a more complex pattern, appearing as two sets of multiplets due to the loss of symmetry caused by bromine substitution. These signals typically appear as overlapping multiplets in the 4.3-4.8 ppm region, with coupling patterns that reflect the AA'BB' spin system of the 1,2,3,4-tetrasubstituted cyclopentadienyl ring [6].

The relative integration ratios and chemical shift patterns provide definitive evidence for the monosubstituted structure and confirm the presence of both substituted and unsubstituted cyclopentadienyl rings. The electronic effect of the bromine substituent causes slight downfield shifts in the protons of the substituted ring compared to ferrocene, consistent with the electron-withdrawing nature of the halogen [5].

Carbon-13 NMR spectroscopy offers direct information about the carbon framework of bromoferrocene. The ¹³C NMR spectrum typically shows distinct resonances for the different carbon environments in the molecule [7]. The unsubstituted cyclopentadienyl ring carbons appear as a single resonance, while the substituted ring shows multiple signals corresponding to the carbon directly bonded to bromine and the remaining ring carbons. The chemical shifts reflect the electronic perturbation caused by the bromine substituent, with the ipso carbon (C-Br) showing a characteristic downfield shift due to the electronegative halogen atom.

The ¹³C NMR data provide valuable structural confirmation and allow for detailed assignment of the carbon framework. The coupling patterns and chemical shift values are consistent with the proposed molecular structure and provide evidence for the integrity of the ferrocene framework with bromine substitution [7].

X-ray Diffraction Studies

Conformational Polymorphism

X-ray crystallographic analysis of bromoferrocene reveals important structural details about its solid-state conformation and the influence of intermolecular interactions on molecular geometry. Crystal structure studies of haloferrocenes, including bromoferrocene, demonstrate the occurrence of conformational polymorphism, where different crystal forms exhibit distinct relative orientations of the cyclopentadienyl rings [8] [9].

Bromoferrocene crystallizes with two independent molecules in the unit cell, displaying both eclipsed and staggered conformations of the cyclopentadienyl rings [8] [9]. This conformational diversity is particularly significant because it demonstrates that intermolecular forces in the crystal lattice can stabilize molecular conformations that differ from the gas-phase minimum energy structure. In the gas phase, microwave spectroscopy studies indicate that bromoferrocene preferentially adopts an eclipsed conformation [1] [10], whereas the crystal structure shows evidence of both conformational types.

The crystal packing analysis reveals that the staggered conformation observed in some molecules corresponds to a transition state geometry along the ring torsional coordinate for the isolated molecule [11] [12]. This represents a remarkable example of intermolecularly-induced conformational disorder, where crystal packing forces overcome the intrinsic conformational preferences of the isolated molecule [11] [12]. The phenomenon highlights the delicate balance between intramolecular bonding preferences and intermolecular interactions in determining solid-state structures.

Crystallographic studies of related haloferrocenes provide additional context for understanding conformational behavior. Chloroferrocene and iodoferrocene also exhibit conformational polymorphism, with the tendency toward staggered conformations increasing with the size and polarizability of the halogen substituent [8] [9]. This systematic trend suggests that the intermolecular interactions involving larger halogens are more effective at perturbing the intrinsic conformational preferences of the ferrocene framework.

Intermolecular Interactions in Crystal Packing

The crystal packing of bromoferrocene is governed by a complex network of intermolecular interactions that significantly influence the solid-state structure. Detailed crystallographic analysis reveals several types of non-covalent interactions that contribute to the overall crystal stability and determine the molecular arrangement in the unit cell [13] [14].

Halogen bonding represents one of the most significant intermolecular interactions in bromoferrocene crystals. The bromine atoms participate in directional interactions with electron-rich regions of neighboring molecules, including cyclopentadienyl π-electron systems and other halogen atoms [13] [15]. These halogen bonds typically exhibit characteristic geometries with bond angles approaching linearity and distances shorter than the sum of van der Waals radii. The strength and directionality of halogen bonding interactions make them particularly effective in directing crystal packing arrangements.

van der Waals interactions also play a crucial role in determining the crystal structure. The close packing of molecules in the crystal lattice is optimized through favorable dispersion interactions between the organic ligands and the iron centers [14]. These relatively weak but numerous interactions contribute significantly to the overall lattice energy and help stabilize the observed crystal structure.

The crystal packing exhibits characteristic features typical of organometallic compounds, including the formation of layers or channels that accommodate the bulky ferrocene units [14]. The arrangement of molecules minimizes steric repulsion while maximizing favorable intermolecular contacts. The presence of the bromine substituent introduces additional directionality to the packing through halogen bonding, leading to more ordered arrangements compared to unsubstituted ferrocene.

Hydrogen bonding interactions involving the cyclopentadienyl C-H groups and electron-rich regions of neighboring molecules provide additional stabilization to the crystal structure [14]. While these interactions are generally weaker than classical hydrogen bonds, their cumulative effect contributes to the overall stability of the crystal packing.

Microwave Rotational Spectroscopy

Quadrupole Coupling Parameters

Microwave rotational spectroscopy provides the most precise structural information available for bromoferrocene through the measurement of rotational constants and nuclear quadrupole coupling parameters. The technique exploits the interaction between the nuclear quadrupole moment of bromine isotopes and the electric field gradient at the nucleus to obtain detailed information about the electronic environment and molecular structure [1] [10].

Measurements conducted on both ⁷⁹Br and ⁸¹Br isotopomers of bromoferrocene yield comprehensive quadrupole coupling data in multiple axis systems [1]. The rotational constants determined from the microwave spectrum are A = 1272.110(1) MHz, B = 516.1125(2) MHz, and C = 441.3775(2) MHz for the ⁷⁹Br isotopomer, and A = 1271.045(4) MHz, B = 510.0079(2) MHz, and C = 436.7687(2) MHz for the ⁸¹Br isotopomer [1]. These values reflect the near-prolate asymmetric top nature of the bromoferrocene molecule and provide the foundation for detailed structural analysis.

The quadrupole coupling parameters reveal important information about the electronic structure around the bromine nucleus. For the ⁷⁹Br isotopomer, the principal quadrupole coupling constants are eQqaa = 267.16(3) MHz, eQqab = -409.81(4) MHz, and eQqbb = 21.49(4) MHz in the principal inertial axis system [1]. The corresponding values for ⁸¹Br are eQqaa = 225.40(6) MHz, eQqab = -341.62(4) MHz, and eQqbb = 15.65(4) MHz [1]. The ratio of quadrupole coupling constants between isotopomers provides a direct measurement of the nuclear quadrupole moment ratio, yielding eQqcc(⁷⁹Br)/eQqcc(⁸¹Br) = 1.1975(18) [1].

Analysis of the quadrupole coupling tensor in different coordinate systems reveals the relationship between the principal quadrupole axes and the molecular framework [1]. The transformation to the C-Br bond axis system shows remarkable agreement with analogous data from bromobenzene, indicating that the electronic environment around the bromine atom in bromoferrocene closely resembles that in aromatic bromine compounds [1]. This similarity suggests that the ferrocene framework does not significantly perturb the local electronic structure at the halogen site.

The off-diagonal quadrupole coupling parameter eQqab provides information about the misalignment between the principal quadrupole axes and the molecular inertial axes [1]. The presence of significant off-diagonal terms indicates that the electric field gradient at the bromine nucleus is not perfectly aligned with the molecular symmetry axes, reflecting the influence of the ferrocene framework on the local electronic environment.

Isotopic Substitution Effects

The analysis of isotopic substitution effects in bromoferrocene provides valuable insights into the molecular structure and dynamics through comparison of data from ⁷⁹Br and ⁸¹Br isotopomers. The natural abundance of these bromine isotopes (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) allows for simultaneous observation of both species in microwave spectroscopy experiments [1].

The rotational constants of the two isotopomers differ systematically due to the mass difference between the bromine isotopes. The changes in moments of inertia upon isotopic substitution provide direct information about the position of the bromine atom relative to the molecular center of mass [1]. Analysis of these isotopic shifts yields precise structural parameters including bond lengths and angles without the need for assumptions about molecular geometry.

The isotopic substitution data enable the determination of fundamental structural parameters: r(Fe-(C₅H₅)) = 1.63(2) Å, r(Fe-(C₅H₄Br)) = 1.67(3) Å, r(C-Br) = 1.875(11) Å, and r(C-C) = 1.433(1) Å [1]. These values reveal important structural details about the effect of bromine substitution on the ferrocene framework. The slight increase in the iron-ring distance for the substituted ring compared to the unsubstituted ring (1.67 vs 1.63 Å) reflects the electronic perturbation caused by the electron-withdrawing bromine substituent.

The C-Br bond length of 1.875(11) Å is in excellent agreement with the value determined for bromobenzene, confirming the aromatic character of the carbon-bromine bond in bromoferrocene [1]. This consistency demonstrates that the bonding environment of the bromine substituent is not significantly affected by its attachment to the ferrocene framework rather than a simple benzene ring.

Quadrupole coupling parameters for both isotopomers provide additional confirmation of the molecular structure and electronic environment. The systematic scaling of coupling constants with the nuclear quadrupole moments of the two isotopes validates the structural analysis and provides confidence in the derived molecular parameters [1]. The precise agreement between experimental isotope ratios and literature values for the nuclear quadrupole moments confirms the accuracy of the measurements and analysis.

Dates

Last modified: 08-15-2023

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